molecular formula C13H9F2IO B14768549 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene

2-(Benzyloxy)-1,3-difluoro-5-iodobenzene

Cat. No.: B14768549
M. Wt: 346.11 g/mol
InChI Key: JFQAYLRRQOTYDF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a difluoro-iodobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1,3-difluoro-5-iodobenzene.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 1,3-difluoro-5-iodobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-difluoro-5-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

    Substitution: Products include substituted benzenes with various functional groups.

    Oxidation: Products include benzaldehydes or benzoic acids.

    Reduction: Products include benzyl alcohols.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

2-(Benzyloxy)-1,3-difluoro-5-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the difluoro and iodo groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.

    2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and polypeptides.

    2-(Benzyloxy)ethanol: Used as a reagent in organic synthesis.

Uniqueness

2-(Benzyloxy)-1,3-difluoro-5-iodobenzene is unique due to the presence of both difluoro and iodo substituents, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C13H9F2IO

Molecular Weight

346.11 g/mol

IUPAC Name

1,3-difluoro-5-iodo-2-phenylmethoxybenzene

InChI

InChI=1S/C13H9F2IO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

JFQAYLRRQOTYDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)I)F

Origin of Product

United States

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